4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to the thiazole ring, as well as a benzamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is the mGluR1 receptor . This receptor plays a crucial role in the central nervous system, mediating excitatory neurotransmission.
Mode of Action
This compound acts as an antagonist at the mGluR1 receptor . By binding to this receptor, it prevents the activation of the receptor by glutamate, the natural ligand. This results in a decrease in the excitatory neurotransmission mediated by the mGluR1 receptor.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by a good PK profile in rats . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in excitatory neurotransmission. This leads to its antipsychotic-like effects in several animal models .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-aminothiazole.
Introduction of the Fluorine Atom: The fluorine atom can be introduced by reacting the 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the fluorinated thiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to the thiazole ring.
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C18H16FN3OS
- Molecular Weight: 369.4 g/mol
Structural Characteristics
The compound features a fluorine atom at the para position of the benzamide moiety, which is linked to a thiazole ring substituted with a methyl and phenyl group. The presence of the fluorine atom is significant as it can influence the compound's biological activity by altering its lipophilicity and electronic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 100 µg/mL |
Pseudomonas aeruginosa | 200 µg/mL |
Candida albicans | 200 µg/mL |
These results indicate that while the compound exhibits antimicrobial properties, its efficacy may vary across different pathogens, suggesting a need for further optimization and testing against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. In particular, electron-donating groups at specific positions on the thiazole ring have been associated with increased antibacterial and antifungal activities. For instance, compounds with para-substituted phenyl groups demonstrated enhanced efficacy compared to their unsubstituted counterparts .
Case Studies
- Study on Thiazole Derivatives : A study focused on the synthesis of various thiazole-based compounds found that modifications at the 5-position of the thiazole ring significantly impacted antimicrobial activity. Compounds similar to this compound were tested, revealing that fluorinated derivatives exhibited superior activity against Gram-positive bacteria .
- Antifungal Activity Evaluation : Another investigation assessed the antifungal properties of thiazole derivatives against Candida species. The study concluded that compounds with specific substituents at the benzamide position could inhibit fungal growth effectively, although further research is necessary to understand the mechanisms involved .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Utilizing a condensation reaction between appropriate thioketones and amines.
- Benzamide Formation : The introduction of a benzoyl chloride or an equivalent acylating agent to form the final amide linkage.
- Fluorination : Incorporating fluorine into the aromatic ring can be achieved through electrophilic aromatic substitution methods.
Synthetic Route Overview
Step | Reagents/Conditions |
---|---|
Thiazole Formation | Thioketone + Amine + Acid Catalyst |
Benzamide Formation | Benzoyl Chloride + Base |
Fluorination | Fluorinating Agent (e.g., Selectfluor) |
Properties
IUPAC Name |
4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZVQNWXHSHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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